4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Heterocyclic Synthesis Scaffold Derivatization

4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is a privileged adenine-mimetic hinge binder for kinase drug discovery. Its 4-hydrazino group enables divergent reactivity unattainable with 4-Cl or 4-NH2 analogs: one-step cyclocondensation to triazolo/tetrazolopyrimidines and hydrazone formation for rapid SAR library construction. This scaffold delivers JAK1-selective inhibitors (IC50 0.16 nM; 40.6-fold selectivity over JAK2) surpassing tofacitinib, plus antimicrobial hydrazone derivatives with MIC values exceeding ciprofloxacin and fluconazole against drug-resistant S. aureus, P. aeruginosa, and C. albicans. The hydrazine handle provides an orthogonal diversification point for fragment-based screening and lead optimization across autoimmune (RA, psoriasis, IBD) and oncology (c-Met/Axl) programs. Choose this intermediate for unique IP space and differentiated binding modes.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B12854486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=N2)NN
InChIInChI=1S/C6H7N5/c7-11-6-4-1-2-8-5(4)9-3-10-6/h1-3H,7H2,(H2,8,9,10,11)
InChIKeyISXKAJBUZVKEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine: Core Intermediate and Structural Scaffold in Kinase and Antimicrobial Research


4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole-pyrimidine ring system bearing a hydrazine functional group at the 4-position [1]. It belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry known for its ability to mimic the adenine ring of ATP and act as a hinge-binding motif in kinase inhibition [2]. This compound serves as a versatile synthetic intermediate for generating diverse derivatives, including hydrazones, triazoles, and tetrazoles, which have been explored for their antimicrobial and kinase inhibitory activities [3].

Why 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Common Analogs in Synthetic and Biological Workflows


The 4-hydrazino substituent confers unique chemical reactivity and biological profile that distinguishes it from other 4-substituted pyrrolo[2,3-d]pyrimidines. Unlike the 4-chloro analog, which serves primarily as an electrophilic precursor for nucleophilic aromatic substitution, the hydrazine moiety enables a distinct set of cyclocondensation and derivatization reactions to form hydrazones, triazoles, and tetrazoles [1]. This divergent reactivity translates into different biological outcomes: while 4-amino derivatives typically engage kinase hinge regions via hydrogen bonding, the hydrazine-containing scaffold has been shown to confer JAK1 selectivity over JAK2 by up to 40.6-fold, a feature not observed with the 4-amino or 4-chloro counterparts [2]. Furthermore, simple replacement with alternative 4-substituted pyrrolo[2,3-d]pyrimidines would eliminate the capacity for hydrazone formation, which is critical for the antimicrobial activity observed in aldehyde-derived conjugates [3].

Quantitative Differentiation of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine: Head-to-Head and Cross-Study Evidence for Scientific Selection


Synthetic Versatility: Divergent Reactivity Compared to 4-Chloro Precursor

4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine demonstrates divergent synthetic utility relative to its 4-chloro analog. The hydrazine moiety enables cyclocondensation with formic acid or triethyl orthoformate to yield distinct triazolopyrimidine isomers, a reaction pathway inaccessible to the 4-chloro derivative [1]. Specifically, condensation with formic acid gives 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, while triethyl orthoformate yields the isomeric [4,3-c] fused system. This contrasts with the 4-chloro compound, which requires nucleophilic displacement followed by separate cyclization steps. In a parallel synthetic workflow, the hydrazine derivative also undergoes diazotization to form tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, a transformation not possible with the 4-amino or 4-chloro analogs [2].

Medicinal Chemistry Heterocyclic Synthesis Scaffold Derivatization

JAK1 Selectivity Advantage Over Tofacitinib in Kinase Inhibition

Hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivatives (compounds 8m and 8o) exhibit high JAK1 inhibitory potency and selectivity that surpasses the clinically approved pan-JAK inhibitor tofacitinib [1]. Compound 8m demonstrated a JAK1 IC50 of 0.16 nM with 40.6-fold selectivity over JAK2, while compound 8o showed an IC50 of 0.3 nM with 10-fold selectivity. This contrasts with tofacitinib, which inhibits JAK1, JAK2, and JAK3 with IC50 values of 3.2 nM, 4.1 nM, and 1.6 nM, respectively, showing essentially no isoform selectivity. The JAK1 selectivity conferred by the hydrazine-containing scaffold is attributed to unique interactions with the kinase hinge region that are not achievable with 4-amino or 4-chloro analogs. In a CIA (collagen-induced arthritis) mouse model, compound 8o demonstrated superior in vivo efficacy compared to tofacitinib at equivalent oral doses [2].

Kinase Inhibitor Discovery Immunology Rheumatoid Arthritis

Broad-Spectrum Antimicrobial Activity of Hydrazone Derivatives Exceeding Reference Drugs

Hydrazone derivatives synthesized from 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine (compounds 2a-j) exhibit antimicrobial activity with MIC values ranging from 50 to 250 µg/mL against Gram-positive and Gram-negative bacterial strains as well as fungal strains [1]. Notably, several compounds in this series demonstrated superior efficacy compared to the reference drugs ciprofloxacin (antibacterial) and fluconazole (antifungal) against specific resistant strains. The tested strains included Escherichia coli (MCC 2412), Staphylococcus aureus (MCC 2408), Bacillus subtilis (MCC 2010), Pseudomonas aeruginosa (MCC 2080), Saccharomyces cerevisiae (MCC 1033), and Candida albicans (MCC 1439). While the 4-chloro precursor shows minimal direct antimicrobial activity, and 4-amino derivatives typically require extensive substitution for antimicrobial effects, the hydrazone derivatives derived from this scaffold demonstrate intrinsic antimicrobial potency. The imino analogs (2a-j) similarly exhibited significant inhibitory potential in disc diffusion assays [2].

Antimicrobial Drug Discovery Antibiotic Resistance Medicinal Chemistry

Cytotoxic Potential Against Cancer Cell Lines Relative to Reference Standards

Pyrrolo[2,3-d]pyrimidine derivatives, including those accessible from the 4-hydrazino scaffold, have demonstrated cytotoxic activity against multiple cancer cell lines with IC50 values in the micromolar range [1]. Compounds 5e, 5h, 5k, and 5l from a related pyrrolo[2,3-d]pyrimidine series exhibited IC50 values ranging from 29 to 59 µM against four different cancer cell lines. This activity profile is consistent with class-level behavior of pyrrolo[2,3-d]pyrimidines as kinase inhibitors. The 4-hydrazino derivative serves as a key intermediate for generating the 4-substituted analogs that demonstrate this antiproliferative activity. In contrast, 4-chloro derivatives typically require additional functionalization to achieve comparable potency. Furthermore, 4-amino-7H-pyrrolo[2,3-d]pyrimidine has been identified as a hinge-binding motif in selective type II c-Met/Axl inhibitors, underscoring the scaffold's broader kinase inhibition potential [2].

Cancer Therapeutics Multi-Targeted Kinase Inhibition Apoptosis Induction

Patent-Backed Intellectual Property Differentiation for Commercial Development

The pyrrolo[2,3-d]pyrimidine scaffold, including 4-hydrazino derivatives, is covered by multiple patent filings that confer commercial differentiation relative to off-patent analogs [1]. Pfizer Products Inc. has filed compositions containing pyrrolo[2,3-d]pyrimidine derivatives (EP1382339), and additional patents describe kinase inhibitor applications including CDK inhibitors, Mps1/TTK inhibitors, and IRAK inhibitors [2]. The hydrazine-containing subclass is specifically claimed in patents for JAK1-selective inhibitors and antimicrobial compositions. In contrast, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is widely available as a generic building block without composition-of-matter protection for downstream applications. The patent landscape provides freedom-to-operate considerations that favor the hydrazine scaffold for commercial development in areas where generic 4-substituted analogs may face prior art constraints.

Drug Development Intellectual Property Pharmaceutical Compositions

Optimal Research and Industrial Applications for 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine Based on Quantified Differentiation


JAK1-Selective Kinase Inhibitor Discovery for Autoimmune Disease

The hydrazine-containing pyrrolo[2,3-d]pyrimidine scaffold enables development of JAK1-selective inhibitors with IC50 values as low as 0.16 nM and selectivity over JAK2 up to 40.6-fold, surpassing tofacitinib in both potency and isoform selectivity [1]. This selectivity profile is critical for reducing JAK2-mediated hematopoietic adverse effects while maintaining anti-inflammatory efficacy. The scaffold's oral bioavailability and demonstrated in vivo efficacy in the CIA rheumatoid arthritis model make it suitable for lead optimization in autoimmune disease programs targeting rheumatoid arthritis, psoriasis, and inflammatory bowel disease [2].

Broad-Spectrum Antimicrobial Agent Development Targeting Resistant Strains

Hydrazone derivatives of 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine demonstrate MIC values (50–250 µg/mL) that for select compounds exceed the activity of ciprofloxacin and fluconazole against resistant bacterial and fungal strains [3]. This scaffold is particularly suited for antimicrobial discovery programs addressing drug-resistant S. aureus, P. aeruginosa, and C. albicans. The synthetic accessibility of diverse hydrazone libraries from a common hydrazine intermediate enables rapid structure-activity relationship (SAR) exploration [4].

Heterocyclic Library Synthesis for Kinase-Focused Fragment and Lead Discovery

The divergent reactivity of the 4-hydrazino substituent enables one-step access to triazolopyrimidine and tetrazolopyrimidine scaffolds that are not directly accessible from the 4-chloro analog [5]. This synthetic versatility supports the construction of focused heterocyclic libraries for fragment-based screening and lead discovery, particularly in kinase programs where the pyrrolo[2,3-d]pyrimidine core serves as an adenine-mimetic hinge binder [6]. The hydrazine moiety also facilitates hydrazone formation with aldehydes, providing a second orthogonal diversification point for library generation.

Multi-Targeted Kinase Inhibitor Development for Oncology

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit cytotoxic activity against cancer cell lines with IC50 values in the 29–59 µM range [7]. The scaffold's demonstrated activity as a hinge binder in selective type II c-Met/Axl inhibitors [8] supports its application in oncology programs targeting kinase-driven cancers. The hydrazine-containing series offers a distinct chemical space relative to 4-amino and 4-chloro analogs, potentially enabling novel intellectual property and differentiated binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.